Pomalidomide-C3-adavosertib
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Overview
Description
ZNL-02-096 is a potent and selective degrader of the protein Wee1, which is involved in cell cycle regulationZNL-02-096 has shown significant potential in preclinical studies for its ability to induce degradation of Wee1, leading to cell cycle arrest and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZNL-02-096 involves multiple steps, starting with the preparation of the Wee1 inhibitor AZD 1775. This inhibitor is then linked to the cereblon-binding ligand pomalidomide through a series of chemical reactions. The key steps include:
Formation of the Wee1 inhibitor: This involves the synthesis of AZD 1775, which is a complex molecule requiring precise reaction conditions and purification steps.
Linker attachment: A linker molecule is synthesized and attached to AZD 1775. This step often involves amide bond formation or other coupling reactions.
Attachment of cereblon-binding ligand: The final step involves attaching pomalidomide to the linker, forming the complete PROTAC molecule ZNL-02-096
Industrial Production Methods
Industrial production of ZNL-02-096 would likely involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ZNL-02-096 undergoes several types of chemical reactions, including:
Oxidation and reduction: These reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution reactions:
Coupling reactions: These are crucial for attaching the linker and cereblon-binding ligand to the Wee1 inhibitor
Common Reagents and Conditions
Common reagents used in the synthesis of ZNL-02-096 include:
Coupling agents: Such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Oxidizing agents: Such as m-chloroperbenzoic acid.
Reducing agents: Such as sodium borohydride.
Solvents: Such as dimethyl sulfoxide (DMSO) and acetonitrile
Major Products
The major product of the synthesis is ZNL-02-096 itself, with potential side products including unreacted starting materials and by-products from incomplete reactions.
Scientific Research Applications
ZNL-02-096 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study protein degradation mechanisms and to develop new PROTAC molecules.
Biology: Employed in cell biology studies to investigate the role of Wee1 in cell cycle regulation and DNA damage response.
Medicine: Shows potential as a therapeutic agent for cancer treatment, particularly in cancers where Wee1 is overexpressed.
Industry: Can be used in the development of new drugs and in the study of protein degradation pathways
Mechanism of Action
ZNL-02-096 exerts its effects by selectively degrading the protein Wee1. The mechanism involves the following steps:
Binding to Wee1: The AZD 1775 component of ZNL-02-096 binds to Wee1.
Recruitment of E3 ligase: The pomalidomide component binds to cereblon, a substrate receptor of the E3 ubiquitin ligase complex.
Ubiquitination and degradation: The E3 ligase complex ubiquitinates Wee1, marking it for degradation by the proteasome.
Cell cycle arrest and apoptosis: Degradation of Wee1 leads to accumulation of DNA damage, cell cycle arrest in the G2/M phase, and apoptosis
Comparison with Similar Compounds
ZNL-02-096 is unique among Wee1 inhibitors due to its PROTAC-based mechanism of action. Similar compounds include:
AZD 1775: A Wee1 inhibitor that does not induce protein degradation.
Pomalidomide: A cereblon-binding ligand used in other PROTAC molecules.
Other PROTACs: Such as ARV-825 and dBET1, which target different proteins for degradation
ZNL-02-096 stands out due to its high selectivity and potency in degrading Wee1, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C42H45N11O6 |
---|---|
Molecular Weight |
799.9 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C42H45N11O6/c1-4-19-51-38(56)29-25-44-41(48-36(29)53(51)33-11-6-10-32(46-33)42(2,3)59)45-26-12-14-27(15-13-26)50-23-21-49(22-24-50)20-7-18-43-30-9-5-8-28-35(30)40(58)52(39(28)57)31-16-17-34(54)47-37(31)55/h4-6,8-15,25,31,43,59H,1,7,16-24H2,2-3H3,(H,44,45,48)(H,47,54,55) |
InChI Key |
LZUDSNUROXNVPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC=C(C=C4)N5CCN(CC5)CCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O |
Origin of Product |
United States |
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